molecular formula C30H22O B14500099 9,9'-[Oxybis(methylene)]diphenanthrene CAS No. 63934-04-3

9,9'-[Oxybis(methylene)]diphenanthrene

Cat. No.: B14500099
CAS No.: 63934-04-3
M. Wt: 398.5 g/mol
InChI Key: LYZWYFIJOXMHHY-UHFFFAOYSA-N
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Description

9,9’-[Oxybis(methylene)]diphenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two phenanthrene units connected through an oxybis(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-[Oxybis(methylene)]diphenanthrene typically involves the reaction of phenanthrene derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenanthrene units. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to catalyze the formation of the methylene bridge.

Industrial Production Methods

Industrial production of 9,9’-[Oxybis(methylene)]diphenanthrene may involve large-scale reactions using similar synthetic routes. The process can be optimized by controlling the reaction temperature, concentration of reactants, and the type of acid catalyst used. Fractional crystallization and purification techniques are employed to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

9,9’-[Oxybis(methylene)]diphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the phenanthrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone and other oxygenated products.

    Reduction: Formation of 9,10-dihydrophenanthrene.

    Substitution: Formation of 9-bromophenanthrene and phenanthrenesulfonic acids.

Scientific Research Applications

9,9’-[Oxybis(methylene)]diphenanthrene has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 9,9’-[Oxybis(methylene)]diphenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with cellular enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and cellular signaling pathways is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler PAH with three fused benzene rings.

    9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9 and 10 positions.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness

9,9’-[Oxybis(methylene)]diphenanthrene is unique due to its oxybis(methylene) bridge, which imparts distinct structural and chemical properties. This bridge enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies.

Properties

CAS No.

63934-04-3

Molecular Formula

C30H22O

Molecular Weight

398.5 g/mol

IUPAC Name

9-(phenanthren-9-ylmethoxymethyl)phenanthrene

InChI

InChI=1S/C30H22O/c1-3-11-25-21(9-1)17-23(27-13-5-7-15-29(25)27)19-31-20-24-18-22-10-2-4-12-26(22)30-16-8-6-14-28(24)30/h1-18H,19-20H2

InChI Key

LYZWYFIJOXMHHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COCC4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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